molecular formula C19H13ClN2O B3035008 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 278610-33-6

4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B3035008
CAS RN: 278610-33-6
M. Wt: 320.8 g/mol
InChI Key: CPZLBYAFBYFGJB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as TMP-C, is a novel compound with potential applications in drug discovery and development. TMP-C has a unique structure that combines the properties of a phenyl ring with a pyridine ring, allowing for a wide range of potential uses. TMP-C has been studied in recent years for its potential use in drug discovery and development, as well as its potential application in various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure Determination : Compounds related to 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile have been synthesized and their crystal structures analyzed. For example, 6,7‐dihydro‐2‐methoxy‐4‐(4‐methylphenyl)‐5H ‐benzo[6.7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile and its chlorophenyl analog have been studied for their molecular structure and bond lengths using X-ray data (Moustafa & Girgis, 2007).

Novel Compound Synthesis

  • Synthesis of Novel Compounds : Research includes the synthesis of novel compounds using 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile or similar structures. For instance, various 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles have been created (Khalifa, Al-Omar, & Ali, 2017).

Chemical and Physical Properties

  • Optical and Junction Characteristics : Studies have explored the optical and junction characteristics of pyridine derivatives, such as the examination of thermal, structural, and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).

Interaction with Metals

  • Spectroscopic and Antimicrobial Studies with Metals : The interaction of 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile with various metals has been studied. These complexes have shown promising antibacterial activity (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

Density, Viscosity, and Sound Speed Measurements

  • Physical Properties in Solvents : Research has been conducted on the density, viscosity, and sound speed of dihydropyridine derivatives in solvents like dimethyl sulfoxide at different temperatures, providing insights into solute-solvent interactions (Baluja & Talaviya, 2016).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Evaluation : Some compounds structurally related to 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile have been synthesized and evaluated for their antimicrobial and antifungal activities. The studies show promising results in this area (Ibrahim et al., 2008).

properties

IUPAC Name

4-(4-chlorophenyl)-6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c1-12-2-4-14(5-3-12)18-10-16(17(11-21)19(23)22-18)13-6-8-15(20)9-7-13/h2-10H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZLBYAFBYFGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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